Dictyopanine B

Description

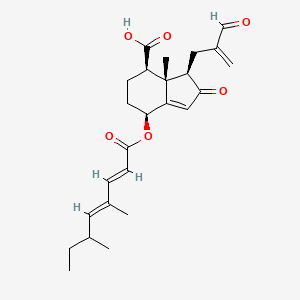

Dictyopanine B is a triene fatty acid amide isolated from fungal sources, notably identified in studies involving endophytic fungi such as Bipolaris sp. MU34 . Structurally, it features a decatriene fatty acid chain linked to an amide group, with key distinctions in its secondary amide configuration confirmed via HMBC correlations (δ 5.70 for NH proton and δ 166.2 for C1) . This compound is part of a broader class of bioactive metabolites, with reported antifungal properties inferred from structural analogs like Bipolamides A and B .

Properties

Molecular Formula |

C25H32O6 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(3R,3aS,4R,7S)-7-[(2E,4E)-4,6-dimethylocta-2,4-dienoyl]oxy-3-(2-formylprop-2-enyl)-3a-methyl-2-oxo-4,5,6,7-tetrahydro-3H-indene-4-carboxylic acid |

InChI |

InChI=1S/C25H32O6/c1-6-15(2)11-16(3)7-10-23(28)31-22-9-8-18(24(29)30)25(5)19(12-17(4)14-26)21(27)13-20(22)25/h7,10-11,13-15,18-19,22H,4,6,8-9,12H2,1-3,5H3,(H,29,30)/b10-7+,16-11+/t15?,18-,19-,22-,25+/m0/s1 |

InChI Key |

AFLWRLGQCCNPSX-BCTZGLOJSA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@@H]2CC(=C)C=O)C)C(=O)O |

Canonical SMILES |

CCC(C)C=C(C)C=CC(=O)OC1CCC(C2(C1=CC(=O)C2CC(=C)C=O)C)C(=O)O |

Synonyms |

dictyopanine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dictyopanine C

Dictyopanine C shares a nearly identical triene fatty acid backbone with Dictyopanine B but differs in the amide moiety. While this compound contains a secondary amide group (evidenced by HMBC correlations between NH and C1), Dictyopanine C features a primary amide configuration . This structural divergence impacts their physicochemical properties, such as solubility and hydrogen-bonding capacity, which may influence bioactivity. Database analyses (e.g., "Twins" metabolite searches) indicate an 88.06% structural similarity between the two compounds, underscoring their close relationship .

Bipolamides A and B

Bipolamides A and B, also triene amides from Bipolaris sp. MU34, share the decatriene fatty acid chain but incorporate distinct terminal groups. Bipolamide A includes a hydroxylated terminus, whereas Bipolamide B has an epoxide ring . Unlike this compound, these compounds exhibit broader antifungal activity against plant pathogens, suggesting that terminal functional groups critically modulate biological efficacy .

Glycodeoxycholic Acid

Though functionally distinct (a bile acid derivative), glycodeoxycholic acid is listed in structural databases as having moderate similarity to this compound. This highlights the utility of computational tools in identifying unexpected analogs, even across divergent biological roles .

Comparative Data Table

Research Findings and Implications

- Functional Group Impact: Bipolamides demonstrate that terminal modifications (e.g., hydroxylation, epoxidation) can expand antifungal spectra, a strategy applicable to optimizing this compound derivatives .

- Database Utility: Tools like "Twins" metabolite searches enable rapid identification of structural analogs, though functional predictions require experimental validation .

Q & A

(Basic) How to formulate a research question for studying Dictyopanine B's biochemical properties?

Methodological Answer:

Begin by applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. For example:

- Feasibility: Can this compound’s interaction with a specific enzyme be tested within available resources?

- Novelty: Does existing literature lack data on its anti-inflammatory pathways in in vivo models?

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) for clinical or mechanistic studies. Example: - Intervention: this compound at 10 μM concentration.

- Outcome: Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Refine the question iteratively with literature reviews and expert consultations to avoid ambiguity .

(Basic) What are key considerations for designing dose-response experiments with this compound?

Methodological Answer:

- Sample Size : Calculate using power analysis (e.g., G*Power) with parameters like effect size (derived from pilot studies) and α=0.05. For in vitro assays, triplicate replicates per dose are standard, but adjust based on variability .

- Dose Range : Use logarithmic scaling (e.g., 0.1–100 μM) to identify EC₅₀/IC₅₀. Include a vehicle control and reference compound (e.g., dexamethasone for anti-inflammatory studies).

- Endpoint Selection : Align with mechanistic hypotheses (e.g., apoptosis assays if studying cytotoxic effects) .

(Advanced) How to resolve contradictions in data on this compound’s mechanism of action across studies?

Methodological Answer:

- Contradiction Analysis : Apply dialectical frameworks to identify principal vs. secondary factors (e.g., cell-type specificity, assay conditions). For instance, divergent results in cancer cell viability may stem from p53 mutation status in different cell lines .

- Methodological Audit : Compare protocols for variables like incubation time, solvent (DMSO vs. ethanol), or endotoxin levels in in vivo studies. Replicate critical experiments with standardized conditions .

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (e.g., I² statistic) .

(Advanced) What statistical methods are robust for analyzing this compound’s synergistic effects with other compounds?

Methodological Answer:

- Synergy Calculation : Use the Chou-Talalay method (Combination Index) with software like CompuSyn. Validate with Bliss independence models to confirm non-additive effects .

- Multivariate Regression : Account for covariates (e.g., cell confluency, batch effects) using mixed-effects models. Report 95% confidence intervals for interaction terms .

(Basic) How to conduct a systematic literature review on this compound’s pharmacological potential?

Methodological Answer:

- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean queries (e.g., "this compound" AND ("anti-inflammatory" OR "apoptosis")). Exclude non-peer-reviewed sources .

- Screening : Apply PRISMA guidelines for title/abstract screening. Code keywords (e.g., "ROS modulation") using tools like NVivo for thematic analysis .

(Advanced) How to validate LC-MS/MS methods for quantifying this compound in plasma?

Methodological Answer:

- Calibration : Use a stable isotope-labeled internal standard (e.g., this compound-d₃) to correct matrix effects. Test linearity (R² >0.99) across expected concentrations .

- Sensitivity : Determine LOD/LOQ via signal-to-noise ratios (≥3 and ≥10, respectively).

- Reproducibility : Perform inter-day/intra-day precision tests (CV <15%) .

(Advanced) What integrative approaches are recommended for multi-omics studies on this compound?

Methodological Answer:

- Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst for metabolomics, STRING for proteomics) to identify cross-omics nodes (e.g., NF-κB pathway).

- Machine Learning : Apply random forest models to prioritize biomarkers from transcriptomic and metabolomic datasets. Validate with permutation tests .

(Basic) How to ensure ethical compliance in animal studies involving this compound?

Methodological Answer:

- 3Rs Principle : Optimize sample size (Reduction), use non-invasive imaging (Refinement), and validate in vitro models before in vivo testing (Replacement).

- IACUC Protocols : Detail endpoints (e.g., tumor volume limits) and analgesia plans in submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.